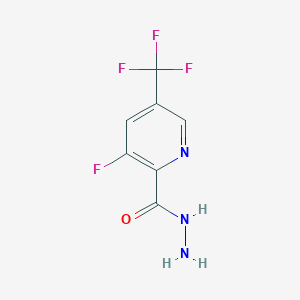

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide

Description

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(15)14-12/h1-2H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEKLUXNJMKRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange via Trichloromethylpyridine

- Starting from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, liquid-phase chlorination produces 2,3-dichloro-5-(trichloromethyl)pyridine.

- Subsequent vapor-phase fluorination of this intermediate yields 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Stepwise vapor-phase chlorination followed by fluorination can also be employed, using a reactor with a catalyst fluidized-bed phase and an empty phase to control product distribution.

- This method allows selective formation of 3-fluoro-5-(trifluoromethyl)pyridine and related derivatives by adjusting reaction conditions such as temperature and chlorine gas molar ratios.

Catalytic Reduction and Dechlorination

- 2,3,6-Trichloro-5-trifluoromethylpyridine can be converted to 2-chloro-3-trifluoromethylpyridine by catalytic hydrogenolysis in the presence of palladium catalysts in lower aliphatic alcohol solvents (e.g., methanol).

- Typical reaction conditions include temperatures between -10 to 65 °C, hydrogen pressure of 0.1-2.0 MPa, and reaction times of 4-24 hours.

- The process achieves high selectivity (~95%) and purity (>98%) with efficient conversion (>95%) of starting materials.

Conversion to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide

Once the fluorinated trifluoromethylpyridine core is synthesized, the conversion to the carbohydrazide involves:

- Introduction of a carboxyl group at the 2-position of the pyridine ring, typically through oxidation or substitution reactions starting from methyl or chloromethyl precursors.

- Subsequent conversion of the carboxylic acid or ester intermediate to the carbohydrazide by reaction with hydrazine hydrate or related hydrazine derivatives under controlled conditions.

While direct literature specifically describing the preparation of 3-fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide is limited, analogous preparation methods for related pyridine carbohydrazides involve:

- Hydrazinolysis of corresponding esters or acid chlorides.

- Careful control of reaction temperature and solvent to optimize yield and purity.

Summary of Representative Reaction Conditions and Yields

| Step | Starting Material | Reaction Type | Conditions | Product | Yield / Purity |

|---|---|---|---|---|---|

| 1 | 2-chloro-5-methylpyridine | Liquid-phase chlorination | 110-130 °C, 3 h | 2,3-dichloro-5-(trichloromethyl)pyridine | High (not specified) |

| 2 | 2,3,5-dichloro(trichloromethyl)pyridine | Vapor-phase fluorination | >300 °C, catalyst | 2,3-dichloro-5-(trifluoromethyl)pyridine | Moderate to high |

| 3 | 2,3,6-trichloro-5-trifluoromethylpyridine | Catalytic hydrogenolysis | 15 °C, 0.1 MPa H2, 16 h, Pd catalyst | 2-chloro-3-trifluoromethylpyridine | >95% conversion, >98% purity |

| 4 | Fluorinated pyridine carboxylic acid or ester | Hydrazinolysis | Mild heating, hydrazine hydrate | 3-fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide | Not explicitly reported |

Research Findings and Industrial Relevance

- The vapor-phase chlorination/fluorination method offers a scalable route to trifluoromethylpyridine derivatives with controllable substitution patterns, critical for producing intermediates like 3-fluoro-5-(trifluoromethyl)pyridine.

- Catalytic hydrogenolysis provides an efficient and selective method to reduce chlorinated intermediates to fluorinated products with high purity, suitable for further functionalization.

- The overall synthetic strategy benefits from recycling by-products such as 3-(trifluoromethyl)pyridine via catalytic hydrogenolysis, improving cost efficiency.

- The methods have been validated in patent literature and peer-reviewed publications, demonstrating industrial applicability and robustness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide with related compounds:

Key Findings from Comparative Studies

Trifluoromethyl (-CF₃) groups in all analogs enhance metabolic stability and membrane permeability due to increased lipophilicity .

Functional Group Impact :

- Carbohydrazide (-CONHNH₂) : Exhibits superior hydrogen-bonding capacity compared to esters (-COOR) or carboxylic acids (-COOH), making it advantageous for targeting enzymes like mycobacterial InhA (anti-TB activity) .

- Carboxylic Acid (-COOH) : Higher acidity (pKa ~2-3) compared to carbohydrazide (pKa ~8-10) may limit bioavailability in physiological conditions but enables salt formation for improved solubility .

Synthetic Accessibility :

- Esters (e.g., ethyl or methyl carboxylates) are typically synthesized via nucleophilic substitution or condensation reactions, while carbohydrazides require additional steps, such as hydrazine treatment of esters .

- Chloro-substituted analogs (e.g., 3-chloro derivatives) are often synthesized via chlorination of precursor pyridines, which may introduce regioselectivity challenges .

Biological Activity :

Biological Activity

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide is a fluorinated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of trifluoromethyl and fluoro groups, suggests a range of interactions with biological targets, which can lead to various therapeutic applications.

- Molecular Formula : C7H5F4N3O

- Molecular Weight : 223.13 g/mol

- CAS Number : 1987007-67-9

The biological activity of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the hydrazide functional group allows it to participate in hydrogen bonding and potentially inhibit target enzymes involved in various metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment. The IC50 values for related compounds have been reported in the low micromolar range, suggesting that 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide may also possess similar potency against cancer cell lines.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.08 - 12.07 | Tubulin polymerization inhibition |

| 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide | TBD | TBD |

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. In vitro assays have indicated that fluorinated pyridine derivatives can modulate the release of pro-inflammatory cytokines such as TNF-alpha. This modulation is critical in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Study on Anticancer Effects : A study published in MDPI highlighted a series of aminopyrazole derivatives, revealing that compounds structurally similar to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide exhibited significant inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .

- Inflammation Modulation : Another study demonstrated that related compounds could effectively reduce LPS-induced TNF-alpha release in whole blood assays, showcasing their potential as anti-inflammatory agents .

Research Findings

Recent literature emphasizes the importance of further investigating the biological activity of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide through:

- In vitro assays to determine cytotoxicity and mechanism of action.

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves hydrazinolysis of ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. Reaction conditions such as solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and stoichiometric excess of hydrazine hydrate are critical. For example, refluxing in ethanol for 12 hours yields the carbohydrazide derivative with >85% purity after recrystallization. Intermediate characterization via NMR and mass spectrometry ensures structural fidelity at each step . Alternative routes may start from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9), where the chloride is substituted with fluorine via nucleophilic aromatic substitution under catalysis (e.g., KF/CuI in DMF) .

Q. What spectroscopic techniques are most effective for characterizing 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹⁹F NMR : The pyridine ring protons appear as a doublet (J = 8.5 Hz) at δ 8.2–8.4 ppm, while the trifluoromethyl group shows a singlet at δ -63 ppm in ¹⁹F NMR. The hydrazide NH₂ resonates as a broad singlet at δ 4.5–5.0 ppm.

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3250–3350 cm⁻¹) confirm the hydrazide moiety.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 268.0, with fragmentation peaks corresponding to loss of CO (Δ m/z 28) and NH₂NH₂ (Δ m/z 32) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the regioselective functionalization of the pyridine ring in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide under varying catalytic conditions?

- Methodological Answer : Regioselective functionalization (e.g., C-H activation at position 4 or 6) can be studied using palladium or copper catalysis. For example:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with aryl bromides in toluene at 110°C to introduce amines at the electron-deficient position adjacent to the trifluoromethyl group.

- Suzuki-Miyaura Coupling : Screen ligands (e.g., SPhos vs. PCy₃) to optimize cross-coupling efficiency with boronic acids. Monitor regioselectivity via HPLC and ¹⁹F NMR to detect para vs. meta substitution patterns .

Q. What strategies can be employed to resolve discrepancies in biological activity data observed for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide derivatives across different in vitro assays?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted hydrazine) may interfere with assays.

- Solubility Optimization : Test solvents (DMSO, PBS with 0.1% Tween-80) to ensure consistent compound dissolution. Dynamic light scattering (DLS) can detect aggregation.

- Assay Controls : Include positive controls (e.g., known enzyme inhibitors) and orthogonal assays (e.g., fluorescence vs. colorimetric readouts) to validate target engagement .

Q. What computational chemistry approaches are suitable for predicting the reactivity and binding modes of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbohydrazide in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the hydrazide NH and catalytic serine residues.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at position 2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.